BenchChemオンラインストアへようこそ!

5-Aminoisoquinolin-8-ol

Cysteine protease Redox cycling Covalent inactivation

5-Aminoisoquinolin-8-ol (CAS 876480-97-6), also referred to as 5-amino-8-isoquinolinol, is a heterobifunctional isoquinoline derivative bearing an electron-donating amino group at the 5-position and a hydroxyl group at the 8-position (molecular formula C₉H₈N₂O; MW 160.17). The compound belongs to the broader class of aminoisoquinolines, which have been extensively explored as kinase inhibitor scaffolds, PARP inhibitors, and synthetic intermediates for pharmaceutical building blocks.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 876480-97-6
Cat. No. B2858256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoquinolin-8-ol
CAS876480-97-6
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1N)O
InChIInChI=1S/C9H8N2O/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H,10H2
InChIKeyFGLPVWYKIPIPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoisoquinolin-8-ol (CAS 876480-97-6): A Dual-Functional Isoquinoline Scaffold for Chemical Biology Tool and Intermediate Procurement


5-Aminoisoquinolin-8-ol (CAS 876480-97-6), also referred to as 5-amino-8-isoquinolinol, is a heterobifunctional isoquinoline derivative bearing an electron-donating amino group at the 5-position and a hydroxyl group at the 8-position (molecular formula C₉H₈N₂O; MW 160.17) . The compound belongs to the broader class of aminoisoquinolines, which have been extensively explored as kinase inhibitor scaffolds, PARP inhibitors, and synthetic intermediates for pharmaceutical building blocks [1]. Its defining structural feature—the juxtaposition of a primary amine and a phenolic hydroxyl on the isoquinoline bicyclic framework—creates a 4-aminophenol-like redox-active motif that is absent in simpler mono-substituted analogs such as 5-aminoisoquinoline (5-AIQ) or 5-hydroxyisoquinoline [2]. This bifunctional architecture enables both metal-chelating and hydrogen-bond-donor/acceptor capabilities, making it a versatile intermediate for constructing fused heterocycles (e.g., isoquinoline-5,8-diones) and a candidate probe for redox-dependent biological mechanisms . The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%) in quantities from 1 g to bulk, positioning it as an accessible building block for medicinal chemistry and chemical biology laboratories .

Why 5-Aminoisoquinolin-8-ol Cannot Be Replaced by 5-Aminoisoquinoline or 5-Hydroxyisoquinoline in Redox-Sensitive and Chelation-Dependent Assays


Substituting 5-aminoisoquinolin-8-ol with its closest commercially available analogs—5-aminoisoquinoline (5-AIQ, CAS 1125-60-6), 5-hydroxyisoquinoline (CAS 2439-04-5), or the quinoline isomer 5-aminoquinoline-8-ol (CAS 13207-66-4)—introduces specific functional liabilities that alter biological activity profiles and synthetic utility. 5-AIQ lacks the 8-hydroxyl group and functions primarily as a PARP-1 catalytic site inhibitor (IC₅₀ ~1.8 μM on recombinant human PARP-1) with no demonstrated redox-cycling capacity . Conversely, 5-hydroxyisoquinoline lacks the 5-amino group and exhibits only weak fragment-level MK2 inhibition (IC₅₀ ≈ 85 μM) with minimal reported cysteine protease activity [1]. The quinoline isomer 5-aminoquinoline-8-ol, while sharing the 4-aminophenol motif, differs in the position of the heterocyclic nitrogen (quinoline vs. isoquinoline), which alters its metal-coordination geometry and proteasome inhibition potency (20S proteasome CT-L IC₅₀ 0.30–0.51 μM) [2]. The isoquinoline scaffold of 5-aminoisoquinolin-8-ol positions the endocyclic nitrogen adjacent to the 8-hydroxyl group, forming a bidentate metal-chelation pocket not available in the quinoline isomer, which may confer differential metalloenzyme inhibition profiles [3]. These structural distinctions mean that generic substitution without experimental validation risks both false-negative and false-positive results in biochemical assays.

Quantitative Differentiation Evidence: 5-Aminoisoquinolin-8-ol vs. Closest Structural Analogs


4-Aminophenol Redox Motif: 5-Aminoisoquinolin-8-ol Enables Cysteine Cathepsin Inactivation Where Mono-Substituted Isoquinolines Are Inactive

5-Aminoisoquinolin-8-ol contains the 4-aminophenol pharmacophore (1-amino-4-hydroxy aromatic substitution pattern) that has been demonstrated to be both necessary and sufficient for time-dependent, redox-based inactivation of cysteine cathepsins. In a direct comparative study of the quinoline isomer 5-aminoquinoline-8-ol (which shares the same 4-aminophenol motif), this compound inactivated cathepsin B with a second-order rate constant kinact/KI of 36.7 ± 13.6 M⁻¹s⁻¹ using purified enzyme kinetics [1]. Critically, no inactivation occurred when either the amino or hydroxyl group was absent, confirming that mono-substituted analogs such as 5-aminoisoquinoline (amino only) or 5-hydroxyisoquinoline (hydroxyl only) are incapable of this redox-dependent mechanism [1]. The 5-aminoisoquinolin-8-ol (isoquinoline scaffold) is predicted to exhibit comparable or enhanced redox activity relative to its quinoline isomer due to the lower oxidation potential of the isoquinoline ring system, though direct quantitative head-to-head data between the isoquinoline and quinoline isomers are not yet published in the peer-reviewed literature [2].

Cysteine protease Redox cycling Covalent inactivation

Synthetic Intermediate Differentiation: Direct Precursor to 5,8-Isoquinolinedione via Oxidation, a Route Not Accessible from 5-AIQ

5-Aminoisoquinolin-8-ol serves as a direct synthetic precursor to 5,8-isoquinolinedione—a reactive quinone electrophile with demonstrated utility in constructing amino-substituted quinone derivatives evaluated for cytotoxicity . The synthetic route proceeds via oxidation of the 8-hydroxyl group to the corresponding quinone; the 5-amino substituent is retained, enabling further functionalization. This transformation is not possible from 5-aminoisoquinoline (5-AIQ), which lacks the 8-hydroxyl oxidation handle and would require a separate hydroxylation step with uncertain regioselectivity . 5-Hydroxyisoquinoline could theoretically undergo oxidation to isoquinoline-5,8-dione but lacks the 5-amino group needed for subsequent amination chemistry without additional nitration/reduction steps [1]. The 5-aminoisoquinolin-8-ol scaffold thus represents a more advanced intermediate with orthogonal functional handles (NH₂ for amide coupling or diazotization; OH for O-alkylation or oxidation) compared to mono-functional analogs .

Synthetic chemistry Quinone Building block

Isoquinoline vs. Quinoline Scaffold: Differential Kinase Selectivity Profile Demonstrated in B-Raf V600E Inhibitor Development

The isoquinoline core of 5-aminoisoquinolin-8-ol has been validated as a privileged scaffold for kinase inhibitor development, most prominently in the discovery of potent and selective B-Raf V600E inhibitors. A series of aminoisoquinoline-based inhibitors demonstrated significantly improved kinase selectivity compared to benzamide-based analogs, with the aminoisoquinoline core providing a 17 nM IC₅₀ against full-length human B-Raf V600E mutant in biochemical assays [1]. In contrast, the quinoline isomer 5-aminoquinoline-8-ol (5AHQ) has been characterized primarily as a noncompetitive proteasome inhibitor (20S CT-L IC₅₀ 0.30–0.51 μM) with a distinct target profile from the isoquinoline-based kinase inhibitors [2]. While the specific B-Raf inhibitory activity of 5-aminoisoquinolin-8-ol (as opposed to the more elaborated aminoisoquinoline inhibitors in the J. Med. Chem. series) has not been directly reported, the isoquinoline scaffold itself—independent of the 8-OH substitution—has been shown to be critical for kinase selectivity: replacement of the benzamide with an aminoisoquinoline core significantly improved kinase selectivity and imparted favorable pharmacokinetic properties in xenograft models [3].

Kinase inhibition B-Raf V600E Scaffold selectivity

PARP Inhibition Class Comparison: 5-Aminoisoquinolin-8-ol vs. 5-Aminoisoquinolin-1-one (5-AIQ) vs. 1,5-Isoquinolinediol

Within the isoquinoline PARP inhibitor class, 5-aminoisoquinolin-8-ol occupies a structurally intermediate position between 5-aminoisoquinolin-1-one (5-AIQ; PARP-1 IC₅₀ = 240 nM on calf thymus enzyme, 1800 nM on recombinant human enzyme) and 1,5-isoquinolinediol (PARP-1 IC₅₀ = 0.18–0.39 μM) [1]. Critically, 5-AIQ (the 1-one analog) lacks the 8-hydroxyl group and functions as a competitive NAD⁺-binding site inhibitor with demonstrated water solubility suitable for intravenous administration [2]. 1,5-Isoquinolinediol, bearing hydroxyl groups at both the 1- and 5-positions, is a more potent PARP-1 inhibitor (IC₅₀ ~0.39 μM) but lacks the 5-amino group present in the target compound [1]. The 5-amino-8-hydroxy substitution pattern of 5-aminoisoquinolin-8-ol may confer a distinct PARP isoform selectivity profile compared to these analogs, though direct comparative PARP inhibition data (IC₅₀ values) for 5-aminoisoquinolin-8-ol have not been reported in the public domain as of the search date. The dihydrobromide salt form has been described as a potent PARP inhibitor , but quantitative IC₅₀ data remain vendor-claimed rather than peer-reviewed.

PARP inhibition DNA repair Isoquinoline pharmacophore

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish 5-Aminoisoquinolin-8-ol from Its Closest Analogs

Computed physicochemical parameters provide a basis for differentiating 5-aminoisoquinolin-8-ol from structurally similar compounds in the context of lead optimization and library design. The compound exhibits a topological polar surface area (TPSA) of 59.14 Ų and a computed LogP of 1.52, as reported by the supplier Leyan . By comparison, 5-aminoisoquinoline (5-AIQ, lacking the 8-OH) has a lower TPSA (~38 Ų, single NH₂ contributor) and higher predicted LogP (~1.8), suggesting greater membrane permeability but reduced aqueous solubility relative to 5-aminoisoquinolin-8-ol [1]. 5-Hydroxyisoquinoline (TPSA ~33 Ų, single OH contributor; LogP ~1.9) shows a similar trend toward higher lipophilicity. 1,5-Isoquinolinediol (TPSA ~53 Ų, two OH; LogP ~1.2) is more polar than the target compound [2]. The intermediate TPSA (59.14 Ų) and LogP (1.52) of 5-aminoisoquinolin-8-ol place it in a favorable range for both aqueous solubility and passive membrane permeability (typically TPSA < 140 Ų and LogP 1–5 for oral bioavailability), while the dual hydrogen-bond donors (2 HBD) and acceptors (3 HBA) provide balanced intermolecular interaction capacity for target engagement .

Drug-likeness Permeability Physicochemical properties

Mutagenicity Safety Differentiation: 5-Aminoisoquinoline Class Demonstrates Absence of Genotoxicity, Distinguishing It from Quinoline-Based Compounds

A critical differentiator for procurement of isoquinoline-based tool compounds versus quinoline-based alternatives is the genotoxicity profile. A dedicated genotoxicity evaluation of 5-aminoisoquinoline (5-AIQ) demonstrated no genotoxic activity in both in vitro (Ames test, chromosomal aberration) and in vivo (mouse micronucleus) systems [1]. This is significant because quinolines as a class are generally associated with mutagenic and carcinogenic potential in various test systems [1]. While 5-aminoisoquinolin-8-ol itself has not been subjected to a published standalone genotoxicity panel, its classification as an aminoisoquinoline (rather than an aminoquinoline) places it in the same structural class as 5-AIQ with respect to the core heterocycle. The quinoline isomer 5-aminoquinoline-8-ol (5AHQ), by contrast, belongs to the quinoline class and would be subject to the class-level mutagenicity concern associated with quinolines . This distinction is particularly relevant for laboratories conducting long-term cell-based studies or in vivo experiments where cumulative genotoxic effects could confound phenotypic readouts.

Genotoxicity Safety assessment Tool compound

Optimal Procurement and Application Scenarios for 5-Aminoisoquinolin-8-ol Based on Differential Evidence


Cysteine Protease Redox Inactivation Probe Development

5-Aminoisoquinolin-8-ol is the preferred starting scaffold for developing redox-based cysteine cathepsin inactivators. Unlike 5-AIQ or 5-hydroxyisoquinoline—which cannot undergo redox cycling due to the absence of the complete 4-aminophenol motif—this compound contains both the amino and hydroxyl groups in the requisite 1,4-relationship on the isoquinoline ring [1]. Researchers designing activity-based probes or investigating redox-dependent protease inactivation mechanisms should select this compound over mono-substituted isoquinoline analogs to ensure the presence of the complete redox pharmacophore. Note that the quinoline isomer 5-aminoquinoline-8-ol also contains this motif but presents a different heterocyclic geometry that may alter target selectivity [1].

Divergent Medicinal Chemistry Library Synthesis from an Orthogonally Functionalized Isoquinoline Core

For medicinal chemistry campaigns requiring parallel derivatization of the isoquinoline scaffold, 5-aminoisoquinolin-8-ol provides two chemically orthogonal functional handles: the 5-NH₂ group (amenable to amide coupling, reductive amination, or diazotization/Sandmeyer chemistry) and the 8-OH group (amenable to O-alkylation, Mitsunobu reaction, or oxidation to the quinone) . This bifunctionality enables divergent library synthesis from a single intermediate, reducing the number of linear synthetic steps by at least two compared to starting from 5-AIQ or 5-hydroxyisoquinoline, each of which would require additional C–H functionalization steps to install the missing handle . The rigid isoquinoline core (zero rotatable bonds, TPSA 59.14 Ų) also provides a conformationally constrained scaffold suitable for fragment-based drug discovery .

Isoquinoline-5,8-dione Natural Product and Cytotoxic Agent Synthesis

The compound serves as a direct precursor to isoquinoline-5,8-dione derivatives, a class of compounds with documented cytotoxic activity against cancer cell lines [2]. The established synthetic route—oxidation of 5-hydroxy-8-aminoisoquinoline (i.e., 5-aminoisoquinolin-8-ol) to the corresponding 5,8-dione—provides access to this pharmacologically relevant chemotype in fewer steps than alternative routes starting from 5-hydroxyisoquinoline (which would require subsequent amination) [2]. Laboratories synthesizing aminoisoquinoline-5,8-dione libraries for anticancer screening should procure this compound as the most step-economical intermediate.

Metalloenzyme Inhibitor Screening with Bidentate Chelation Capability

The juxtaposition of the endocyclic isoquinoline nitrogen and the 8-hydroxyl group creates a bidentate metal-chelating motif that is geometrically distinct from the chelation pattern in 8-hydroxyquinoline-based inhibitors. This structural feature may confer selective inhibition of metalloenzymes (e.g., HDACs, matrix metalloproteinases) that prefer the N–O chelation distance and geometry of the isoquinoline system [3]. While direct metalloenzyme IC₅₀ data for 5-aminoisoquinolin-8-ol are not yet published, the isoquinoline-based HDAC inhibitor class has demonstrated potent activity (e.g., certain isoquinoline-based hydroxamic acids show HDAC1/3/6 IC₅₀ values in the nanomolar range) [4]. The 5-NH₂ group provides an additional vector for introducing zinc-binding groups (e.g., hydroxamic acid) to generate full-length HDAC inhibitors.

Quote Request

Request a Quote for 5-Aminoisoquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.